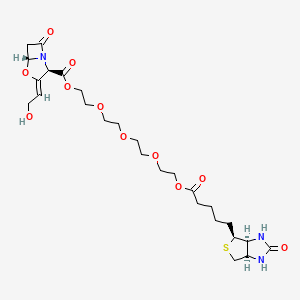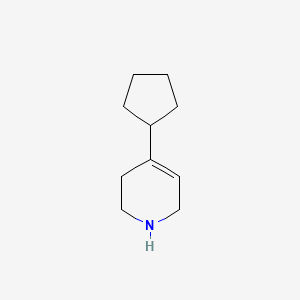
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde is an organic compound that features a pyrrole ring substituted with a phenylpropan-2-yl group and two aldehyde groups at positions 2 and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde typically involves the reaction of 1-phenylpropan-2-ylamine with a suitable pyrrole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarboxylic acid.
Reduction: 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dimethanol.
Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.
科学研究应用
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2,5-dicarbaldehyde can be compared with other similar compounds, such as:
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but lacks the second aldehyde group, which may result in different chemical reactivity and biological activity.
Phenylacetone: Also known as phenyl-2-propanone, this compound has a phenyl group attached to a propanone moiety. It differs in its functional groups and overall structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its dual aldehyde functionality and the presence of a pyrrole ring, which confer specific chemical and biological properties that are not observed in its analogs.
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
1-(1-phenylpropan-2-yl)pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-12(9-13-5-3-2-4-6-13)16-14(10-17)7-8-15(16)11-18/h2-8,10-12H,9H2,1H3 |
InChI 键 |
VAQCVCAQJDWYAF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)N2C(=CC=C2C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


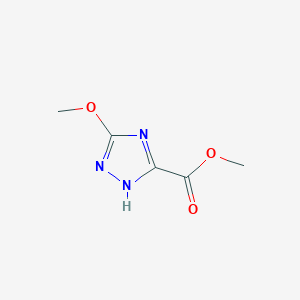


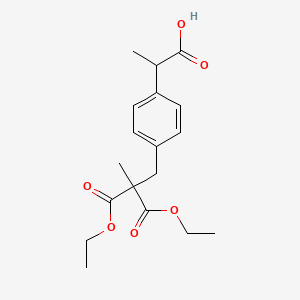
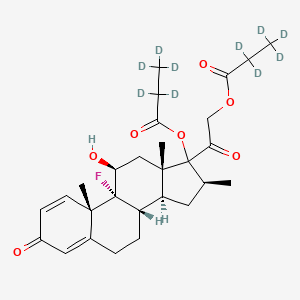

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

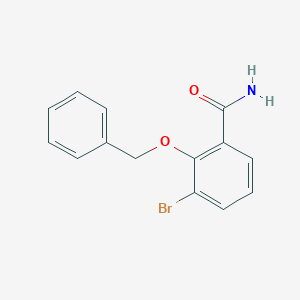
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
